1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one
Overview
Description
The compound “1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one” is a complex organic molecule. It is related to the class of compounds known as amines . Amines are derivatives of ammonia and can be categorized as primary, secondary, or tertiary. They play a significant role in the production of a wide variety of chemical products, including pharmaceuticals, dyes, and polymers .
Synthesis Analysis
The synthesis of similar compounds often involves radical copolymerizations. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been studied . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers . Another method involves the reductive amination of aldehydes or ketones .Chemical Reactions Analysis
The chemical reactions involving similar compounds are often influenced by factors such as the solvent nature and the structure of alkyl (meth)acrylates . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The compound “this compound” has a predicted molecular weight of 226.32 g/mol, a predicted density of 1.124±0.06 g/cm3, and a predicted boiling point of 442.3±45.0 °C .Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Methods : The development of efficient synthetic routes for compounds structurally similar to 1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one is a significant area of research. For instance, Leahy et al. (2012) describe practical and efficient syntheses for a privileged CGRP receptor antagonist substructure, highlighting chemoselective reductive amination and Pd-catalyzed amination techniques (Leahy et al., 2012).
Chemosensitizers for Antibiotic Efficacy : Matys et al. (2015) investigated amine derivatives of 5-aromatic imidazolidine-4-ones for their ability to enhance antibiotic effectiveness against resistant strains of Staphylococcus aureus, showcasing the potential of such compounds in overcoming bacterial resistance (Matys et al., 2015).
Biological Activities and Potential Therapeutic Applications
Anti-Alzheimer's Agents : Gupta et al. (2020) synthesized and evaluated N-benzylated derivatives of pyrrolidin-2-one / imidazolidin-2-one for anti-Alzheimer's activity, demonstrating the relevance of these compounds in developing treatments for neurodegenerative diseases (Gupta et al., 2020).
Antitumor Activity : Elhady's work on the synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones as potential anti-tumor agents underlines the therapeutic potential of structurally related compounds in oncology (Elhady, 2015).
properties
IUPAC Name |
1-[1-(3-aminopropyl)piperidin-4-yl]imidazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O/c12-4-1-6-14-7-2-10(3-8-14)15-9-5-13-11(15)16/h10H,1-9,12H2,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVJTZIVIRBPSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCNC2=O)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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